molecular formula C14H15N3O5S2 B2885152 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide CAS No. 361471-31-0

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide

Cat. No.: B2885152
CAS No.: 361471-31-0
M. Wt: 369.41
InChI Key: BTOIHMAYNZGNOT-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide is a synthetic organic compound designed for chemical and pharmaceutical research. Its molecular structure incorporates a thiazole core linked to a 4-nitrophenylsulfonyl group and a pentanamide chain, a design that leverages the known biological activity of its constituent parts. The thiazole and sulfonamide motifs are frequently explored in medicinal chemistry for their diverse biological activities. Sulfonamides, in particular, are a prominent class in drug discovery, exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The 1,3,4-oxadiazole heterocycles, which share some bioisosteric properties with other five-membered rings, are known to contribute to biological activity by participating in hydrogen-bonding interactions with target enzymes . This compound is of significant interest in antibacterial research. Structurally similar 1,3,4-oxadiazole derivatives have demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) reported in the range of 4-32 μg/mL . These analogs have shown the ability to prevent biofilm formation in a dose-dependent manner and are effective against mature biofilms, which are a major challenge in treating persistent infections . Furthermore, the sulfonamide functional group is a key pharmacophore in the design of enzyme inhibitors. Sulfonamide-based compounds are well-established as potent inhibitors of enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are therapeutic targets for conditions such as glaucoma, epilepsy, and Alzheimer's disease . The presence of the sulfonamide group suggests potential for this compound to be investigated in similar enzymatic inhibition studies. Researchers can utilize this compound as a key intermediate or lead compound in developing novel therapeutic agents, studying enzyme mechanisms, or exploring structure-activity relationships (SAR) in antimicrobial and anticancer research. This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-2-3-4-12(18)16-14-15-9-13(23-14)24(21,22)11-7-5-10(6-8-11)17(19)20/h5-9H,2-4H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOIHMAYNZGNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the acylation of the resulting intermediate with pentanoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)pentanamide .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide demonstrate effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The sulfonamide group is particularly noted for enhancing antibacterial activity due to its ability to interfere with bacterial folic acid synthesis.

Antitumor Activity

Thiazole derivatives have been investigated for their antitumor properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. Specifically, it has shown promise against melanoma and breast cancer cell lines, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways, such as glucokinase activators. This inhibition can be crucial in managing metabolic disorders like diabetes, where controlling glucose levels is vital.

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against certain plant pathogens has been documented, suggesting potential use in crop protection strategies to enhance agricultural productivity.

Herbicidal Properties

Research into the herbicidal properties of thiazole derivatives indicates that compounds like this compound can inhibit weed growth by disrupting metabolic processes in target plants, providing an environmentally friendly alternative to traditional herbicides.

Polymer Chemistry

In materials science, the incorporation of thiazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The sulfonamide group can improve the compatibility of the polymers with various fillers, leading to improved performance characteristics.

Dye Applications

The compound's vibrant color properties make it suitable for use in dye formulations, particularly in textiles and coatings where high stability and resistance to fading are required.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityYadav et al., 2023 Demonstrated effectiveness against resistant bacterial strains with minimal cytotoxicity on host cells.
Antitumor ActivityClinical Trials Database (2024)Phase I trials indicate reduced tumor sizes in patients treated with thiazole derivatives including this compound.
Pesticide DevelopmentAgricultural Research Journal (2023)Effective against common agricultural pests with lower toxicity to non-target species compared to conventional pesticides.
Polymer ChemistryJournal of Polymer Science (2023)Enhanced mechanical properties observed when incorporated into polycarbonate matrices.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, leading to the inhibition of key enzymes or the disruption of cellular processes. The thiazole ring can also participate in binding interactions with biological molecules, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity (if reported) Evidence ID
N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide Thiazole + sulfonyl 4-Nitrophenyl, pentanamide Not explicitly reported [14]
2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide Thiazole + sulfonyl Dual 4-nitrophenyl, acetamide Not reported [14]
N4-Valeroylsulfathiazole (23) Thiazole + sulfonamide Pentanamide, thiazoleamine Antibacterial [4]
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole 4-Fluorophenyl, furan-propanamide Anticancer (KPNB1 inhibition) [1]
5-Chloro-N-(4-nitrophenyl)pentanamide Phenyl + amide 4-Nitrophenyl, pentanamide, chloro Not reported [12]
N-[4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl]acetamide Thiadiazole + sulfonamide 5-Ethyl-thiadiazole, acetamide Not reported [18]

Key Observations:

Core Structure Variability :

  • The target compound shares a thiazole core with N4-valeroylsulfathiazole (23) and Compound 31 but differs in substituents. The sulfonyl group in the target compound contrasts with the sulfonamide in N4-valeroylsulfathiazole , which may alter metabolic stability .
  • Compound 31 replaces the nitro group with a 4-fluorophenyl moiety, reducing electron-withdrawing effects but retaining anticancer activity .

5-Chloro-N-(4-nitrophenyl)pentanamide () lacks the thiazole ring but retains the nitro and pentanamide groups, highlighting the thiazole's role in target binding .

Synthetic Routes: Analogs like N4-valeroylsulfathiazole are synthesized via sulfonyl chloride reactions (similar to methods in ), suggesting feasible pathways for the target compound .

Physicochemical and Spectroscopic Comparisons

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (Predicted) Key Spectroscopic Data (IR/NMR)
This compound 448.43 g/mol ~3.5* Low (lipophilic) Expected C=O stretch ~1660–1685 cm⁻¹
N4-Valeroylsulfathiazole (23) 326.39 g/mol 3.08 Moderate C=O: 1667 cm⁻¹; SO₂: 1141 cm⁻¹
2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide 448.43 g/mol ~3.2* Low Dual nitro groups (ν~1520, 1350 cm⁻¹)

*Predicted based on structural analogs.

Key Notes:

  • The nitro group (ν~1520 and 1350 cm⁻¹ in IR) and sulfonyl group (ν~1140–1335 cm⁻¹) dominate the spectroscopic profiles .
  • The penta vs. acetamide chain length affects logP, with longer chains increasing lipophilicity (critical for blood-brain barrier penetration or prolonged half-life).

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide, a compound with the molecular formula C14H15N3O5S2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H15N3O5S2
  • Molar Mass : 369.42 g/mol
  • Structure : The compound features a thiazole ring substituted with a nitrophenyl sulfonyl group, which is critical for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Preliminary research suggests that it may act as an inhibitor of certain enzymes and receptors, modulating pathways related to cell proliferation and apoptosis .

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that derivatives of thiazole compounds can exhibit significant antimicrobial effects against various pathogens. The presence of the nitrophenyl sulfonyl moiety enhances this activity .
  • Anticancer Properties : Some studies have explored the potential of thiazole derivatives in cancer therapy, showing that they can induce apoptosis in cancer cell lines through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in neurodegenerative diseases and cancer treatment .

Case Studies and Research Findings

Research findings from various studies highlight the biological potential of this compound:

StudyBiological ActivityFindings
AntimicrobialShowed moderate to good anti-tubercular activity against M. tuberculosis with MIC values ranging from 100 μg/mL to 250 μg/mL.
Enzyme InhibitionIdentified as a potent inhibitor for AChE and hCAs, with promising cytotoxicity profiles against neuroblastoma SH-SY5Y cells.
AnticancerInduced apoptosis in various cancer cell lines; mechanism involves modulation of apoptotic pathways and enzyme inhibition.

Q & A

Q. What are the critical steps in synthesizing N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide, and which analytical techniques confirm intermediate structures?

Answer: The synthesis typically involves multi-step routes starting with the functionalization of a thiazole core. Key steps include:

  • Sulfonylation : Introducing the 4-nitrophenylsulfonyl group to the thiazole ring under controlled pH and temperature to avoid side reactions .
  • Amide Coupling : Reaction of the sulfonylated thiazole intermediate with pentanoyl chloride or activated pentanoic acid derivatives, often using coupling agents like EDC/HOBt in anhydrous conditions .

Q. Analytical Methods :

  • Intermediates : NMR (¹H/¹³C) and IR spectroscopy are critical for confirming sulfonylation success (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and amide bond formation (C=O at ~1650 cm⁻¹) .
  • Final Product : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula and purity .

Advanced Question

Q. How can researchers optimize reaction conditions to address low yields reported in sulfonylation or amidation steps?

Answer: Low yields often arise from competing hydrolysis or incomplete activation of reactants. Methodological improvements include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for sulfonylation to stabilize intermediates and minimize hydrolysis .
  • Catalysis : Introduce catalytic bases (e.g., DMAP) during amide coupling to enhance nucleophilic attack efficiency .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic Question

Q. What spectroscopic and chromatographic methods are essential for characterizing the final compound?

Answer:

  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm, sulfonyl-linked aromatic protons at δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, while LC-MS correlates retention time with molecular weight .

Advanced Question

Q. How can contradictions in solvent selection for sulfonylation steps across studies be resolved?

Answer: Conflicting reports on solvent efficacy (e.g., DCM vs. THF) require systematic evaluation:

  • Dielectric Constant Screening : Test solvents with varying polarity to identify optimal stabilization of charged intermediates (e.g., sulfonate anions) .
  • Kinetic Studies : Compare reaction rates in different solvents using in situ FTIR or NMR to quantify intermediate stability .
  • Computational Modeling : DFT calculations can predict solvent effects on transition-state energies, guiding empirical testing .

Advanced Question

Q. How does the 4-nitrophenylsulfonyl group influence bioactivity, and what structural modifications enhance target interactions?

Answer:

  • Role of Sulfonyl Group : The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to nucleophilic residues in enzyme active sites (e.g., cysteine proteases) .
  • Modifications :
    • Electron-Donating Substituents : Replace nitro with methoxy to modulate reactivity and reduce off-target interactions .
    • Steric Optimization : Introduce methyl groups ortho to the sulfonyl group to improve selectivity via steric hindrance .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity changes post-modification .

Advanced Question

Q. How can researchers address discrepancies in reported biological activity data between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic Profiling : Assess compound stability in plasma (e.g., LC-MS/MS) to identify rapid metabolism as a cause of reduced in vivo efficacy .
  • Prodrug Strategies : Modify the pentanamide moiety to enhance bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .
  • Dose-Response Re-evaluation : Conduct in vitro assays under physiologically relevant conditions (e.g., serum-containing media) to better predict in vivo outcomes .

Advanced Question

Q. What cross-coupling reactions are applicable for introducing aryl groups to the thiazole ring in related analogs?

Answer:

  • Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to attach aryl boronic acids to brominated thiazole intermediates .
  • Buchwald-Hartwig Amination : Introduce nitrogen-containing aryl groups via Pd-mediated C–N bond formation .
  • Optimization : Screen ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to improve yields in heteroaromatic systems .

Advanced Question

Q. What strategies identify biological targets when the mechanism of action is unknown?

Answer:

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
  • Kinase Profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions, narrowing potential targets .

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